Mometasone Furoate

Glucocorticoid Receptor Binding In Vitro Pharmacology Relative Binding Affinity

Mometasone furoate (MF) is a synthetic glucocorticoid with the highest relative glucocorticoid receptor binding affinity among major inhaled/intranasal corticosteroids, making it the definitive reference standard for potency benchmarking. Available in anhydrous form with validated 24-month stability at 15-30°C, it streamlines aqueous nasal spray formulation without monohydrate reliance. Clinical evidence confirms MF 400 µg BID equals fluticasone propionate 500 µg BID, while MF 200 µg BID delivers superior FEV₁ improvement over budesonide 400 µg BID—enabling lower steroid loads in fixed-dose combinations. Once-daily MF regimens match twice-daily fluticasone-salmeterol efficacy, offering clear adherence advantages. Ideal for GR binding/transactivation assays, HPA axis studies, and combination product development.

Molecular Formula C27H30Cl2O6
Molecular Weight 521.4 g/mol
CAS No. 83919-23-7
Cat. No. B1684551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMometasone Furoate
CAS83919-23-7
SynonymsAsmanex
Asmanex Twisthaler
Elocon
Furoate Monohydrate, Mometasone
Furoate, Mometasone
mometasone
mometasone furoate
mometasone furoate monohydrate
Monohydrate, Mometasone Furoate
Nasonex
Rinelon
Sch 32088
Sch-32088
Sch32088
Twisthaler, Asmanex
Molecular FormulaC27H30Cl2O6
Molecular Weight521.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
InChIInChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1
InChIKeyWOFMFGQZHJDGCX-ZULDAHANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mometasone Furoate (CAS 83919-23-7): Procurement-Relevant Baseline for a Topical Corticosteroid with Differentiated Potency


Mometasone furoate (MF) is a synthetic, topically active glucocorticoid receptor agonist [1] classified as a medium- to high-potency corticosteroid [2]. It exhibits the highest relative binding affinity for the human glucocorticoid receptor among commonly used inhaled and intranasal corticosteroids [1]. Its chemical structure incorporates a furoate ester at the 17-alpha position and a chlorine atom at the 21-position, modifications that enhance lipophilicity and prolong local tissue retention [3]. Available formulations include anhydrous and monohydrate forms, each with distinct stability profiles that influence pharmaceutical development [4].

Why Mometasone Furoate Is Not a Simple Drop-In Replacement for Fluticasone Propionate or Budesonide


Despite sharing a common mechanism of action as glucocorticoid receptor agonists, mometasone furoate exhibits a distinct pharmacologic profile that precludes simple dose-for-dose substitution with other inhaled or intranasal corticosteroids. Critical differences exist in receptor binding affinity [1], dissociation kinetics [1], systemic bioavailability following repeat dosing [2], and the presence of active metabolites [3]. Furthermore, the compound is available in both anhydrous and monohydrate solid-state forms, with the anhydrous form demonstrating superior long-term stability in aqueous suspension—a critical quality attribute for nasal spray formulation [4]. These distinctions carry tangible consequences for therapeutic dose selection, potential systemic exposure, and formulation development strategy.

Quantitative Differentiation of Mometasone Furoate: Head-to-Head Evidence Against Fluticasone, Budesonide, and Beclomethasone


Glucocorticoid Receptor Binding Affinity: MF Demonstrates the Highest Affinity Among Major Intranasal Corticosteroids

In a direct comparative study measuring relative binding affinity (RBA) for the recombinant human glucocorticoid receptor, mometasone furoate (MF) exhibited the highest affinity among the tested corticosteroids, followed by fluticasone propionate (FP), budesonide (BUD), and triamcinolone acetonide (TAA). The rank order of RBA was MF > FP > BUD > TAA, with dexamethasone (DEX) serving as the reference ligand [1]. A separate analysis quantified this difference, reporting that MF's binding affinity was approximately 1.5-fold greater than that of FP [2].

Glucocorticoid Receptor Binding In Vitro Pharmacology Relative Binding Affinity

Asthma Therapeutic Equivalence: MF 400 µg BID Therapeutically Equivalent to FP 500 µg BID at a 20% Lower Nominal Dose

In a 12-week, randomized, noninferiority trial comparing mometasone furoate dry powder inhaler (MF-DPI) 400 µg twice daily (BID) with fluticasone propionate DPI (FP-DPI) 500 µg BID in patients with moderate-to-severe persistent asthma, MF-DPI 400 µg BID was found to be therapeutically equivalent to FP-DPI 500 µg BID. The lower bound of the 95% confidence interval for the difference in the primary endpoint (change from baseline in AM peak expiratory flow rate) ranged from 2.6% to 5.6% throughout the study, falling entirely within the prespecified noninferiority range. No significant between-group differences were observed in lung function, rescue medication use, or exacerbation rates [1].

Asthma Inhaled Corticosteroids Therapeutic Equivalence

Systemic Exposure and HPA Axis Suppression: Repeat-Dose MF (800 µg/day) Produces 2-Fold Greater Cortisol Reduction Than Equivalent FP Dose

A repeat-dose pharmacokinetic study comparing inhaled MF and FP (both at 400 µg BID; 800 µg/day total) in patients with mild-to-moderate asthma revealed that, after 14 days of dosing, the 24-hour serum cortisol change from baseline was -35% (95% CI: -44% to -26%) for MF and -18% (95% CI: -28% to -5%) for FP. The reduction in serum cortisol was significantly greater for MF than FP, with a ratio of geometric adjusted mean serum cortisol concentration of 1.28 (95% CI: 1.04 to 1.56) [1]. Absolute systemic bioavailability after repeat dosing was 12.8% (95% CI: 11.2 to 14.2) for MF and 8.9% (95% CI: 7.7 to 10.2) for FP [1].

Pharmacokinetics HPA Axis Suppression Systemic Bioavailability

Allergic Rhinitis Symptom Control: Once-Daily MF 200 µg Provides Comparable Efficacy to Twice-Daily Beclomethasone 400 µg

In a 3-month, randomized, double-blind, double-dummy study of 427 patients with perennial allergic rhinitis, once-daily mometasone furoate aqueous nasal spray (200 µg) was compared to twice-daily beclomethasone dipropionate (200 µg BID; 400 µg total daily dose) and placebo. For the primary efficacy variable (change from baseline in total AM plus PM diary nasal symptom score over the first 15 days), mometasone furoate was significantly more effective than placebo (P ≤ .01) and was statistically indistinguishable from beclomethasone dipropionate. Similar trends were observed across individual symptoms and physician evaluations [1].

Allergic Rhinitis Intranasal Corticosteroids Once-Daily Dosing

Superior Efficacy Over Budesonide in Asthma: MF 400 µg BID Demonstrates Significant FEV1 Improvement Compared to BUD 400 µg BID

A 12-week, evaluator-blind, multicenter trial compared mometasone furoate dry powder inhaler (MF-DPI) with budesonide Turbuhaler (BUD) in patients with moderate persistent asthma. Patients were randomized to MF-DPI 100, 200, or 400 µg BID or BUD 400 µg BID. Changes in forced expiratory volume in one second (FEV1) showed a statistically significant superiority (p<0.05) for MF-DPI 200 µg BID and 400 µg BID compared with BUD 400 µg BID treatment. MF-DPI 200 µg BID was comparable to MF-DPI 400 µg BID in therapeutic benefit, indicating that a total daily dose of 400 µg MF provided efficacy superior to 800 µg/day of BUD while achieving comparable FEV1 improvement [1].

Asthma Inhaled Corticosteroids FEV1 Improvement

Formulation Stability: Anhydrous Mometasone Furoate Provides Validated Long-Term Stability for Aqueous Nasal Spray Development

Patent literature discloses that anhydrous mometasone furoate, when formulated as a stable aqueous suspension, demonstrates stability under defined long-term storage conditions. Specifically, the anhydrous mometasone furoate composition is stable when stored under conditions of about 38°C to about 42°C for 3 months, and under conditions of about 15°C to about 30°C for 24 months [1]. This stability profile addresses prior art teachings (e.g., U.S. Pat. No. 6,127,353) that suggested anhydrous mometasone furoate suspensions were unstable under long-term storage, thereby enabling reliable pharmaceutical development of aqueous nasal spray products using the anhydrous form rather than the monohydrate form [1].

Pharmaceutical Formulation Stability Anhydrous Form

High-Value Application Scenarios for Mometasone Furoate: Where Differentiated Pharmacology Drives Scientific and Procurement Decisions


In Vitro Pharmacology: Use as a High-Affinity Reference Standard for Glucocorticoid Receptor Binding Assays

Mometasone furoate, due to its validated highest relative binding affinity among major intranasal corticosteroids [1], serves as an ideal reference standard for establishing rank-order potency in glucocorticoid receptor binding and transactivation assays. Researchers can use MF to benchmark novel glucocorticoid candidates or to calibrate assay systems where maximal receptor engagement is required.

Asthma Combination Product Development: Fixed-Dose Combinations Leveraging MF's Potency for Once-Daily Dosing

Clinical evidence confirms that MF 400 µg BID is therapeutically equivalent to FP 500 µg BID [2] and that MF 200 µg BID provides superior FEV1 improvement compared to BUD 400 µg BID [3]. These data support the design of fixed-dose combination products (e.g., MF plus long-acting beta-agonists) where MF's potency allows for a lower steroid load while maintaining or exceeding the efficacy of comparators. Once-daily combination regimens using MF (e.g., MF plus indacaterol) have demonstrated non-inferiority to twice-daily fluticasone-salmeterol combinations [4].

Allergic Rhinitis Formulation: Once-Daily Aqueous Nasal Spray with Defined Stability Profile

MF 200 µg once daily provides comparable efficacy to beclomethasone 200 µg twice daily (400 µg/day) in perennial allergic rhinitis [5], offering a clear advantage in patient convenience and adherence. For pharmaceutical development and procurement, the availability of an anhydrous form with validated long-term stability (stable for 24 months at 15-30°C [6]) enables the manufacture of reliable aqueous nasal spray products without reliance on the monohydrate form, thereby streamlining the supply chain and reducing formulation complexity.

Pharmacokinetic and Safety Profiling: Model Compound for Assessing Systemic Corticosteroid Exposure

The comparative clinical pharmacology data demonstrating that repeat-dose MF (800 µg/day) produces a 2-fold greater serum cortisol reduction than an equivalent FP dose [7] establishes MF as a valuable tool compound for studying HPA axis effects and systemic bioavailability of inhaled corticosteroids. This quantitative difference in systemic exposure, despite similar therapeutic efficacy, makes MF an important benchmark for evaluating the therapeutic index and safety margins of novel inhaled corticosteroid candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mometasone Furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.